2-Mesityl-1,3-dithiolane
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Overview
Description
2-Mesityl-1,3-dithiolane is an organic compound with the molecular formula C12H16S2 and a molecular weight of 224.389 g/mol It is characterized by the presence of a mesityl group attached to a 1,3-dithiolane ring
Preparation Methods
The synthesis of 2-Mesityl-1,3-dithiolane typically involves the reaction of mesityl chloride with 1,3-dithiolane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Mesityl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiolane-2-thione or other reduced forms.
Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Mesityl-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Research has explored its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Mesityl-1,3-dithiolane involves its interaction with molecular targets such as enzymes and proteins. The mesityl group and the dithiolane ring can interact with active sites of enzymes, potentially inhibiting their activity. The pathways involved often include oxidative stress response and redox regulation.
Comparison with Similar Compounds
2-Mesityl-1,3-dithiolane can be compared with other similar compounds such as:
- 2,2-Diethyl-1,3-dithiolane
- 2-Methyl-2-[2-(phenylsulfonyl)ethyl]-1,3-dithiolane
- 2-(2,4,6-Trimethoxyphenyl)-1,3-dithiolane
- 2-(2,4-Dichlorophenyl)-1,3-dithiolane
These compounds share the 1,3-dithiolane ring but differ in their substituents, which can significantly affect their chemical properties and applications. The unique mesityl group in this compound provides distinct steric and electronic effects, making it particularly useful in specific research and industrial applications.
Properties
CAS No. |
41159-04-0 |
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Molecular Formula |
C12H16S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H16S2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
BZIGZWMJTGUUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2SCCS2)C |
Origin of Product |
United States |
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